molecular formula C20H21NO3S2 B2569378 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 2034237-12-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2569378
CAS No.: 2034237-12-0
M. Wt: 387.51
InChI Key: GCTXQBVHSBRDRL-UHFFFAOYSA-N
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Description

This compound features a cyclopentane core fused with a carboxamide group, substituted with two thiophene rings (2- and 3-positions) and a furan moiety. While direct data on this compound are absent in the provided evidence, structural analogs (e.g., thiophene/furan carboxamides) suggest relevance in medicinal chemistry due to heterocyclic bioactivity .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S2/c22-18(19(8-1-2-9-19)17-6-4-11-26-17)21-14-20(23,15-7-12-25-13-15)16-5-3-10-24-16/h3-7,10-13,23H,1-2,8-9,14H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTXQBVHSBRDRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CS2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound notable for its unique structural features, which include furan and thiophene rings along with a carboxamide functional group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be summarized as follows:

Component Details
Molecular Formula C15H13N1O3S2
Molecular Weight 303.4 g/mol
Functional Groups Furan, Thiophene, Hydroxyl, Carboxamide

Case Study 1: Antibacterial Activity

A study on a related thiophene-furan derivative demonstrated an IC50 value of 10 µM against Staphylococcus aureus, indicating significant antibacterial potential. The mechanism was attributed to the disruption of bacterial cell wall synthesis .

Case Study 2: Anti-inflammatory Effects

In vitro studies revealed that certain furan-thiophene compounds could inhibit the production of nitric oxide in macrophages, suggesting their potential as anti-inflammatory agents. The compounds reduced the expression of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory responses.

Case Study 3: Anticancer Activity

Research published in Journal of Medicinal Chemistry highlighted a series of furan-thiophene derivatives that exhibited cytotoxicity against various cancer cell lines, with some showing IC50 values as low as 5 µM. The study suggested that these compounds might act through the inhibition of cell proliferation pathways .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors or proteins, modulating their activity to exert therapeutic effects.

Comparison with Similar Compounds

Structural Features

Table 1: Structural Comparison of Selected Thiophene/Furan Carboxamides

Compound Name Core Structure Substituents Heterocycles Present
Target Compound Cyclopentane 2-Thiophene, 3-Thiophene, Furan-2-yl Thiophene (2), Furan
Thiophene Fentanyl Hydrochloride Piperidine Phenethyl, Thiophene Thiophene
N-(2-Nitrophenyl)thiophene-2-carboxamide Benzene Nitrophenyl, Thiophene-2-carboxamide Thiophene
2NPFC (N-(2-Nitrophenyl)furan-2-carboxamide) Benzene Nitrophenyl, Furan-2-carboxamide Furan
  • Substitution patterns (e.g., 3-thiophene vs. 2-thiophene in ) influence electronic properties and steric hindrance.
Crystallographic and Conformational Parameters

Table 2: Dihedral Angles and Bond Lengths in Carboxamide Derivatives

Compound Dihedral Angle (Aromatic Rings) C–S Bond Length (Å) C–O Bond Length (Å) Source
N-(2-Nitrophenyl)thiophene-2-carboxamide 13.53° (A), 8.50° (B) 1.69–1.71
2NPFC 9.71° 1.36
Target Compound (Hypothetical) Predicted: 10–15° ~1.70 (Thiophene) ~1.36 (Furan)
  • Analysis :
    • Dihedral angles between aromatic rings in analogs (8.5°–13.5°) suggest moderate planarity, which may enhance π-π stacking. The target compound’s cyclopentane could reduce planarity, favoring hydrophobic interactions.
    • C–S bond lengths in thiophene derivatives (~1.69–1.71 Å) differ from C–O in furan analogs (~1.36 Å), affecting electronic density and hydrogen-bonding capacity .

Table 3: Reported Bioactivities of Structural Analogs

Compound Bioactivity Toxicity Notes Source
Thiophene Fentanyl Hydrochloride Opioid receptor affinity (inferred) Undefined toxicology
N-(2-Nitrophenyl)thiophene-2-carboxamide Antibacterial, antifungal Genotoxicity in mammalian cells
Target Compound Hypothetical: CNS/modulated receptors Likely unstudied (per analog trends)
  • Insights: Thiophene/furan carboxamides exhibit diverse bioactivities, including antimicrobial and genotoxic effects . The target compound’s hydroxyl group may introduce polar interactions, altering bioavailability compared to lipophilic analogs like Thiophene Fentanyl .
Computational and Crystallographic Tools
  • Software like SHELX and Mercury enable structural refinement and packing analysis. For example, utilized SHELX for H-bond assignment (S(6) motif) and Mercury-like visualization for weak C–H⋯O/S interactions .

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